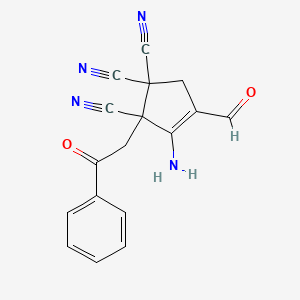
3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, formyl, oxo, phenylethyl, and tricarbonitrile
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing efficient purification techniques to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the oxo group results in a hydroxyl derivative.
科学研究应用
3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3-Amino-4-formyl-2-(2-oxo-2-phenylethyl)cyclopent-3-ene-1,1,2-tricarbonitrile: shares similarities with other compounds containing amino, formyl, and oxo groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
属性
CAS 编号 |
378773-16-1 |
|---|---|
分子式 |
C17H12N4O2 |
分子量 |
304.30 g/mol |
IUPAC 名称 |
3-amino-4-formyl-2-phenacylcyclopent-3-ene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C17H12N4O2/c18-9-16(10-19)6-13(8-22)15(21)17(16,11-20)7-14(23)12-4-2-1-3-5-12/h1-5,8H,6-7,21H2 |
InChI 键 |
QPXHVKFCLYHZGX-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C(C1(C#N)C#N)(CC(=O)C2=CC=CC=C2)C#N)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















